molecular formula C17H12ClNO4S B2942481 3-(4-Chloronaphthalene-1-sulfonamido)benzoic acid CAS No. 1018134-73-0

3-(4-Chloronaphthalene-1-sulfonamido)benzoic acid

Cat. No.: B2942481
CAS No.: 1018134-73-0
M. Wt: 361.8
InChI Key: KULMRMPKELUUKN-UHFFFAOYSA-N
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Description

3-(4-Chloronaphthalene-1-sulfonamido)benzoic acid is an organic compound with the molecular formula C17H12ClNO4S and a molecular weight of 361.8 g/mol. This compound is characterized by the presence of a chloronaphthalene moiety attached to a sulfonamido group, which is further connected to a benzoic acid unit. It is a member of the sulfonamide class of compounds, which are known for their diverse applications in medicinal chemistry and industrial processes.

Preparation Methods

The synthesis of 3-(4-Chloronaphthalene-1-sulfonamido)benzoic acid typically involves the reaction of 4-chloronaphthalene-1-sulfonyl chloride with 3-aminobenzoic acid under basic conditions. The reaction is carried out in the presence of a base such as sodium carbonate or potassium carbonate, which acts as an HCl scavenger . The reaction mixture is usually heated to facilitate the formation of the sulfonamide bond, resulting in the desired product with high yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.

Chemical Reactions Analysis

3-(4-Chloronaphthalene-1-sulfonamido)benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonamido group.

    Oxidation and Reduction: The aromatic rings in the compound can undergo oxidation and reduction reactions under appropriate conditions.

    Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions, where it acts as a substrate for forming carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(4-Chloronaphthalene-1-sulfonamido)benzoic acid has several scientific research applications:

    Medicinal Chemistry: It is used in the development of new drugs, particularly as a scaffold for designing sulfonamide-based therapeutics.

    Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Industrial Applications: It is used in the synthesis of various industrial chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of 3-(4-Chloronaphthalene-1-sulfonamido)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor binding. This mechanism is particularly relevant in its antimicrobial and anticancer activities, where it interferes with essential biological processes in target cells .

Comparison with Similar Compounds

3-(4-Chloronaphthalene-1-sulfonamido)benzoic acid can be compared with other sulfonamide compounds, such as:

    4-((4-Methylphenyl)sulfonamido)benzoic acid: Similar structure but with a methyl group instead of a chloronaphthalene moiety.

    4-(Tosyloxy)benzoic acid: Contains a tosyloxy group instead of a sulfonamido group.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to other sulfonamide derivatives.

Properties

IUPAC Name

3-[(4-chloronaphthalen-1-yl)sulfonylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClNO4S/c18-15-8-9-16(14-7-2-1-6-13(14)15)24(22,23)19-12-5-3-4-11(10-12)17(20)21/h1-10,19H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KULMRMPKELUUKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2Cl)S(=O)(=O)NC3=CC=CC(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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